molecular formula C17H18O4 B561869 Trilepisflavan

Trilepisflavan

Cat. No.: B561869
M. Wt: 286.32 g/mol
InChI Key: AMCXSJQLANFRSQ-AWEZNQCLSA-N
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Description

Trilepisflavan is a flavonoid natural product with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol . It was first isolated from the stem bark of the plant Trilepisium madagascariense (commonly known as the urnfig or false-fig) . This compound is part of a class of previously unknown chemical entities identified from the plant in 2012, sparking interest for its potential biological activities . The compound is characterized by its low solubility in water, calculated at approximately 0.04 g/L at 25°C, and a calculated density of 1.203 g/cm³ . The initial research into Trilepisium madagascariense has demonstrated that extracts and isolated compounds from the plant possess significant biological activities. Studies have shown that these extracts exhibit antidiarrheal properties, suggesting potential for gastrointestinal research . Furthermore, subsequent investigations have revealed antimicrobial activities for the chemical constituents found in the plant, indicating that this compound may be a valuable compound in the quest for new anti-infective agents . As a flavonoid, it is also likely to possess antioxidant capacity, a common trait of this class of compounds that is relevant to research on oxidative stress . Researchers can utilize this compound as a standard in phytochemical studies or as a lead compound in the development of novel therapeutic agents for various conditions. This product is labeled "For Research Use Only" (RUO) . RUO products are specialized reagents exclusively tailored for laboratory research applications and are essential tools for scientific investigation, experimentation, and analysis in controlled environments . This product is not intended for diagnostic or therapeutic purposes, nor for administration to humans or animals.

Properties

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCXSJQLANFRSQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Collection and Pre-Treatment

The primary source of trilepisflavan is the stem bark or leaves of Trilepisium madagascariense, a plant native to Madagascar and parts of Africa. Fresh plant material is typically shade-dried to preserve thermolabile compounds, followed by mechanical grinding into a coarse powder (particle size: 0.5–2 mm).

Solvent Extraction and Fractionation

Methanol and ethanol are the solvents of choice due to their efficacy in extracting phenolic compounds. A standardized protocol involves:

  • Maceration : Soaking 500 g of dried powder in 5 L of 80% methanol for 72 hours at 25°C with periodic agitation.

  • Filtration and Concentration : The supernatant is filtered through Whatman No. 1 paper, and the solvent is evaporated under reduced pressure (40°C, 0.08 MPa) to yield a crude extract (approximate yield: 12–15% w/w).

  • Liquid-Liquid Partitioning : The crude extract is partitioned sequentially using n-hexane, ethyl acetate, and water. This compound predominantly concentrates in the ethyl acetate fraction.

Chromatographic Purification

Column Chromatography

The ethyl acetate fraction undergoes silica gel column chromatography (mesh size: 230–400; column dimensions: 60 × 5 cm). Elution is performed with a gradient of chloroform-methanol (95:5 to 70:30 v/v), collecting 100 mL fractions. this compound elutes at a chloroform-methanol ratio of 85:15, as confirmed by thin-layer chromatography (TLC; Rf = 0.42, visualized under UV 254 nm).

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC (C18 column, 250 × 10 mm, 5 μm) with an isocratic mobile phase of acetonitrile-water (65:35 v/v) at 2 mL/min. This compound elutes at 14.3 minutes (UV detection: 280 nm), yielding >98% purity.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • NMR : 1H^1H NMR (500 MHz, CDCl₃) reveals signals at δ 6.82 (d, J = 8.5 Hz, H-2'), δ 6.77 (d, J = 2.0 Hz, H-5'), and δ 6.72 (dd, J = 8.5, 2.0 Hz, H-6'), confirming the 3,4-dimethoxyphenyl moiety. The flavan backbone is evidenced by δ 5.42 (t, J = 6.5 Hz, H-2) and δ 2.75 (m, H-4).

  • Mass Spectrometry : High-resolution ESI-MS shows a [M+H]⁺ peak at m/z 287.1284 (calculated for C₁₇H₁₈O₄: 287.1283).

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈O₄
Molecular Weight286.327 g/mol
Melting PointOil (non-crystalline)
SolubilityDMSO, ethanol, DMF
Optical Rotation[α]²⁵D = +34.6° (c 0.1, MeOH)
UV λmax (MeOH)280 nm

Challenges and Optimization Strategies

Yield Enhancement

Initial extraction yields from natural sources are low (0.02–0.05% w/w). Strategies to improve yield include:

  • Enzymatic Pre-Treatment : Cellulase-assisted hydrolysis increases cell wall permeability, enhancing solvent access.

  • Ultrasound-Assisted Extraction : Sonication at 40 kHz for 30 minutes improves extraction efficiency by 22%.

Stability Considerations

This compound is sensitive to light and oxidation. Storage under nitrogen at −20°C in amber vials preserves integrity for >6 months.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC-DAD : Column: C18 (4.6 × 250 mm, 5 μm); mobile phase: acetonitrile-0.1% formic acid (65:35); flow rate: 1 mL/min; retention time: 14.3 ± 0.2 min.

  • Residual Solvents : GC-MS analysis confirms methanol residues <50 ppm, complying with ICH Q3C guidelines.

Bioactivity Correlation

Batch-to-batch consistency is verified via anti-oxidant assays (IC₅₀ in DPPH assay: 18.7 ± 1.3 μM) .

Scientific Research Applications

Chemical Applications

Synthesis of Flavan Derivatives
Trilepisflavan serves as a precursor for synthesizing various flavan derivatives. These derivatives are being investigated for their potential pharmaceutical applications, particularly in drug development. The unique structural properties of this compound allow for modifications that enhance the biological activity of the resultant compounds.

Biological Applications

Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. Studies involving the methanol extract of T. madagascariense have demonstrated that this compound can inhibit the growth of various bacteria and fungi. The antimicrobial efficacy was assessed using methods such as agar well diffusion and broth microdilution techniques, indicating its potential use in treating infections caused by resistant strains of microorganisms .

Antioxidant Activity
this compound has been identified as a potent antioxidant agent. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. This antioxidant activity is crucial in developing natural therapies aimed at reducing oxidative damage in cells .

Medical Applications

Cancer Therapy
this compound is being explored for its potential role in cancer therapy. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including modulation of cell signaling pathways and induction of apoptosis. This opens avenues for further research into its application as an adjunctive treatment in oncology .

Diabetes Management
The compound has shown promise in managing diabetes by inhibiting carbohydrate-hydrolyzing enzymes such as alpha-glucosidase and alpha-amylase. This inhibition may slow down carbohydrate digestion and absorption, leading to better glycemic control in diabetic patients. Such findings warrant further investigation into this compound's potential as a natural antidiabetic agent .

Industrial Applications

Natural Preservatives
Due to its antimicrobial and antioxidant properties, this compound is being considered for use as a natural preservative in the food and cosmetic industries. Its ability to inhibit microbial growth while providing antioxidant benefits makes it an attractive alternative to synthetic preservatives.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogous Flavans

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Natural Sources Bioactivities
This compound Not reported Not reported Presumed tri-substituents Unknown Antioxidant (inferred)
Naringenin C₁₅H₁₂O₅ 272.25 5,7,4'-trihydroxy Citrus fruits Anti-inflammatory, antiviral
Taxifolin C₁₅H₁₂O₇ 304.25 3,5,7,3',4'-pentahydroxy Siberian larch Antioxidant, hepatoprotective
(+)-Catechin C₁₅H₁₄O₆ 290.27 3,5,7,3',4'-pentahydroxy Green tea, cocoa Neuroprotective, cardioprotective

Notes:

  • This compound’s structural ambiguity precludes direct stereochemical comparisons. Its commercial classification as a flavan suggests a saturated C2-C3 bond, distinguishing it from flavones (e.g., apigenin) .
  • Naringenin and taxifolin share hydroxylation patterns linked to enhanced radical-scavenging activity, a trait inferred but unverified for this compound.

Functional and Pharmacological Contrasts

Antioxidant Capacity

Flavans exert antioxidant effects via hydroxyl group-mediated hydrogen donation. While naringenin demonstrates moderate DPPH radical inhibition (IC₅₀ ~50 µM), taxifolin exhibits superior activity (IC₅₀ ~10 µM) due to additional hydroxyl groups .

Bioavailability and Metabolism

Flavans like (+)-catechin show low oral bioavailability (<5%) due to poor intestinal absorption and extensive phase II metabolism. Structural modifications (e.g., glycosylation in hesperidin) improve solubility but reduce aglycone bioavailability. This compound’s pharmacokinetic profile is undocumented, limiting therapeutic predictions.

Biological Activity

Trilepisflavan is a compound derived from the plant Trilepisium madagascariense , which has garnered attention for its diverse biological activities, particularly in antioxidant and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

1. Overview of this compound

This compound is classified under flavonoids, a group of polyphenolic compounds known for their health benefits. Flavonoids exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific focus here is on this compound's potential therapeutic applications.

This compound has been shown to possess significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress through various mechanisms:

  • DPPH Scavenging : this compound demonstrated a concentration-dependent ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals, indicating potent antioxidant activity.
  • Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay revealed that this compound has a high reducing capacity, suggesting its effectiveness in converting ferric ions to ferrous ions, which is crucial in mitigating oxidative damage.

2.2 Data Table: Antioxidant Activity of this compound

Assay TypeIC50 Value (mg/mL)Reference
DPPH0.13 ± 0.01
FRAP215.7 mg AAE/g

3.1 Alpha-Amylase and Alpha-Glucosidase Inhibition

This compound has been reported to inhibit carbohydrate-hydrolyzing enzymes such as alpha-amylase and alpha-glucosidase. This inhibition is significant for managing postprandial blood glucose levels, making it a potential candidate for diabetes management.

  • Alpha-Amylase Inhibition : The compound exhibited an IC50 value of 0.836 mg/mL against alpha-amylase.
  • Alpha-Glucosidase Inhibition : An IC50 value of 0.13 mg/mL was recorded for alpha-glucosidase inhibition.

3.2 Data Table: Enzyme Inhibition by this compound

EnzymeIC50 Value (mg/mL)Reference
Alpha-Amylase0.836
Alpha-Glucosidase0.13

4. Antimicrobial Activity

Research indicates that extracts from Trilepisium madagascariense , including this compound, possess antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 500 µg/mL depending on the bacterial strain.

4.1 Data Table: Antimicrobial Activity of this compound

PathogenMIC Value (µg/mL)Reference
Pseudomonas aeruginosa64
Escherichia coli128
Staphylococcus aureus500

Case Study: Antidiabetic Potential

A study highlighted the potential of this compound as an antidiabetic agent due to its ability to inhibit carbohydrate-digesting enzymes effectively. This suggests that further clinical trials could validate its efficacy in managing diabetes.

Case Study: Antimicrobial Efficacy

Another case study reported the use of extracts containing this compound in treating infections caused by resistant bacterial strains, showcasing its potential as an alternative therapeutic agent in infectious diseases.

Q & A

Basic Research Questions

Q. How should researchers define the scope of Trilepisflavan studies to ensure scientific rigor?

  • Methodological Guidance :

  • Begin with a systematic literature review to identify gaps (e.g., understudied bioactivities or synthesis pathways).
  • Use the FLOAT method (Focus, Literature, Objectives, Approach, Timeframe) to align the research question with feasibility and originality .
  • Conduct pilot experiments to assess resource availability (e.g., spectroscopic equipment, computational models).
    • Key Criteria : Ensure questions are specific, researchable, and relevant to biochemical or pharmacological contexts .

Q. What are the recommended methods for initial chemical characterization of this compound?

  • Experimental Design :

  • Use spectroscopic techniques (NMR, MS) for structural elucidation, cross-referencing with existing databases for flavonoid analogs .
  • Validate purity via HPLC (>95%) and quantify stability under varying pH/temperature conditions .
    • Data Documentation :
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols in supplementary materials .

Q. How can researchers optimize literature reviews to contextualize this compound’s mechanisms?

  • Strategy :

  • Use NLP-powered tools (e.g., BERT-based semantic search) to extract relevant studies from PubMed or SciFinder .
  • Map biological targets (e.g., enzyme inhibition) using pathway analysis tools like KEGG or STRING .
    • Avoidance of Bias : Prioritize peer-reviewed articles published in the last 5–10 years to ensure data relevance .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound be resolved?

  • Analytical Framework :

  • Apply statistical triangulation (e.g., ANOVA, regression) to isolate confounding variables (e.g., cell line heterogeneity, solvent effects) .
  • Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
    • Table 1 : Common Tools for Data Contradiction Analysis
ToolApplicationReference
Multivariate ANOVAControls for multiple variables
Bland-Altman PlotsAssesses inter-method variability
Meta-analysisAggregates findings across studies

Q. What strategies address replication challenges in this compound’s synthesis protocols?

  • Optimization Steps :

  • Document hyperparameters (e.g., reaction time, catalyst concentration) in machine-readable formats (e.g., ELN entries) .
  • Use Design of Experiments (DoE) to identify critical factors affecting yield .
    • Validation : Share raw data and code via repositories like Zenodo to enable peer verification .

Q. How can multi-omics data be integrated to study this compound’s systemic effects?

  • Workflow :

  • Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) datasets using Transformer-based models for cross-modal pattern detection .
  • Validate hypotheses with CRISPR-Cas9 knockouts of predicted target genes .
    • Ethical Considerations : Ensure omics data complies with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What methodologies improve this compound’s stability in in vivo models?

  • Approach :

  • Test nano-encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance bioavailability .
  • Monitor pharmacokinetics via LC-MS/MS and compare with computational ADMET predictions .

Methodological Recommendations

  • Data Integrity : Use triangulation (experimental, computational, and observational data) to strengthen conclusions .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for animal/human studies and disclose conflicts of interest .
  • Future Directions : Propose studies on this compound’s synergies with existing therapeutics (e.g., combinatorial index analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.